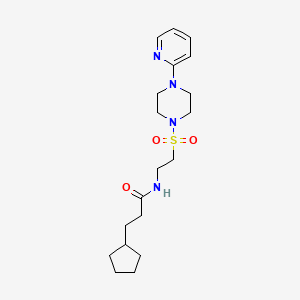

3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Introduction of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.

Attachment of the Sulfonyl Ethyl Linkage: This step involves the reaction of the piperazine derivative with sulfonyl chlorides or sulfonyl anhydrides under basic conditions.

Cyclopentyl Group Addition: The final step includes the coupling of the cyclopentyl group to the amide nitrogen, typically using cyclopentyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow synthesis and automated parallel synthesis can be employed to scale up the production process efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.

Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the piperazine or pyridinyl rings.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Pyridine derivatives with suitable leaving groups in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products

The major products formed from these reactions include sulfoxides, reduced amides, and various substituted derivatives of the original compound .

Applications De Recherche Scientifique

Medicinal Chemistry

3-Cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide is being investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures may exhibit anti-inflammatory, analgesic, and neuroprotective effects.

Biological Studies

The compound has been utilized in biological studies to understand its interactions with specific molecular targets. Preliminary findings suggest that it may modulate signaling pathways relevant to disease processes. For instance, studies have shown that the sulfonamide group can enhance binding affinity to certain receptors, potentially leading to increased efficacy in therapeutic applications.

Drug Development

This compound serves as a lead molecule in the development of new drugs targeting various diseases. Its unique combination of structural elements makes it a candidate for further modifications aimed at improving potency and selectivity. The ongoing research focuses on optimizing its pharmacokinetic properties to enhance bioavailability and reduce side effects.

Industrial Applications

In addition to its medicinal potential, this compound is explored for its utility in chemical manufacturing as an intermediate in the synthesis of other complex organic molecules. Its reactivity profile may facilitate the development of novel compounds with desired properties.

Research into the biological activity of this compound has revealed several promising areas:

- Antimicrobial Activity : Investigations have indicated potential antimicrobial properties against various pathogens.

- Anticancer Studies : Early-stage studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.

- Neuroprotective Effects : There is emerging evidence supporting its role in protecting neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several case studies have documented the applications and effects of this compound:

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on breast cancer cell lines.

- Neuroprotective Mechanism : Research published in Neuroscience Letters highlighted the neuroprotective effects observed in animal models treated with this compound following induced oxidative stress.

- Pharmacokinetic Evaluation : A pharmacokinetic study indicated favorable absorption characteristics when administered orally, suggesting potential for clinical use.

Mécanisme D'action

The mechanism of action of 3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

- 2-substituted chiral piperazines

- Pyridopyrimidine derivatives

Uniqueness

3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide stands out due to its unique combination of a cyclopentyl group, a pyridinyl-substituted piperazine moiety, and a sulfonyl ethyl linkage. This unique structure imparts distinct biological activity and chemical reactivity, making it a valuable compound for research and development .

Activité Biologique

3-Cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide (CAS No. 946200-69-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H30N4O3S, with a molecular weight of 394.5 g/mol. The compound features a cyclopentyl group, a piperazine moiety substituted with a pyridinyl group, and a sulfonyl ethyl linkage, contributing to its distinct biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H30N4O3S |

| Molecular Weight | 394.5 g/mol |

| CAS Number | 946200-69-7 |

| Structure | Chemical Structure |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The sulfonamide group may enhance binding affinity and selectivity towards certain biological targets, potentially modulating various signaling pathways.

Antimicrobial Activity

Studies have indicated that the compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the Type III Secretion System (T3SS), which is critical for the virulence of several bacteria. In vitro assays demonstrated that at concentrations of 10 μM and 25 μM, the compound displayed concentration-dependent inhibition of T3SS-mediated activities .

Cytotoxicity Studies

Cytotoxicity assays revealed that this compound does not exhibit significant cytotoxic effects at the tested concentrations, suggesting a favorable safety profile for further development .

Pharmacological Properties

The compound has been investigated for its potential as a therapeutic agent in various disease models. Its unique structure allows for interaction with multiple biological pathways, making it a candidate for drug development in areas such as cancer therapy and infectious diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar structures:

| Compound Name | Biological Activity |

|---|---|

| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | Moderate anti-inflammatory effects |

| Pyridopyrimidine derivatives | Anticancer properties |

This compound stands out due to its combination of structural elements that provide distinct biological activity and chemical reactivity .

Case Study: Inhibition of T3SS

In one study, the compound was tested against C. rodentium, revealing its ability to inhibit T3SS without direct cytotoxicity. This finding highlights its potential use as an antimicrobial agent targeting bacterial virulence factors .

Case Study: Drug Development Potential

Research has indicated that derivatives of this compound may serve as lead molecules in drug discovery efforts aimed at treating infections resistant to conventional antibiotics. Its structural attributes allow for further modifications that could enhance efficacy and reduce side effects .

Propriétés

IUPAC Name |

3-cyclopentyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O3S/c24-19(9-8-17-5-1-2-6-17)21-11-16-27(25,26)23-14-12-22(13-15-23)18-7-3-4-10-20-18/h3-4,7,10,17H,1-2,5-6,8-9,11-16H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYXKIUOLUFDIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.